molecular formula C5H4N4O3 B131465 Uric acid CAS No. 69-93-2

Uric acid

Cat. No. B131465
CAS RN: 69-93-2
M. Wt: 168.11 g/mol
InChI Key: LEHOTFFKMJEONL-UHFFFAOYSA-N
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Description

Uric acid is a heterocyclic compound of carbon, nitrogen, oxygen, and hydrogen with the formula C5H4N4O3 . It is the ultimate catabolite of purine metabolism in humans and higher primates . It forms ions and salts known as urates and acid urates, such as ammonium acid urate . Uric acid is a product of the metabolic breakdown of purine nucleotides, and it is a normal component of urine .


Synthesis Analysis

Uric acid is synthesized mainly in the liver, intestines, and the vascular endothelium as the end product of an exogenous pool of purines, and endogenously from damaged, dying, and dead cells, whereby nucleic acids, adenine, and guanine, are degraded into uric acid .


Molecular Structure Analysis

The molecular formula of uric acid is C5H4N4O3 . The molecular weight of uric acid is 168.11 g/mol . The structure of uric acid displays lactam–lactim tautomerism .


Chemical Reactions Analysis

The most common methods for determination of uric acid in serum are based on the use of the enzyme uricase. Uric acid is enzymatically oxidized by oxygen to produce hydrogen peroxide, allantoin, and carbon dioxide .


Physical And Chemical Properties Analysis

Uric acid appears as a white solid or powder . It is odorless in nature . The melting point of Uric acid is greater than 300°C . It is highly soluble in water .

Scientific Research Applications

Antioxidant Properties of Uric Acid

Uric acid, despite its reputation as a waste product, serves as an endogenous antioxidant. Here’s how:

Gout and Hyperuricemia

Gout, characterized by painful joint inflammation due to monosodium urate (MSU) crystal deposition, is directly linked to elevated uric acid levels. Key points:

Cardiovascular Health

Uric acid’s impact on cardiovascular health is complex:

Metabolic Syndrome and Insulin Resistance

Uric acid’s role in metabolic health:

Potential Therapeutic Applications

Researchers are exploring novel therapeutic avenues:

Evolutionary Perspective

Uric acid’s evolutionary context:

Mechanism of Action

Future Directions

Advances have established the interplay of certain foods on urate transporters and renal handling of urate. More studies, especially prospective ones, are needed to increase our understanding of the roles of foods and urate transporters and other molecular mechanisms on the risk of developing gout and hyperuricemia .

properties

IUPAC Name

7,9-dihydro-3H-purine-2,6,8-trione
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InChI

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)
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InChI Key

LEHOTFFKMJEONL-UHFFFAOYSA-N
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Canonical SMILES

C12=C(NC(=O)N1)NC(=O)NC2=O
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Molecular Formula

C5H4N4O3
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DSSTOX Substance ID

DTXSID3042508
Record name Uric acid
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Molecular Weight

168.11 g/mol
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Physical Description

White odorless solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid
Record name Uric acid
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Solubility

0.06 mg/mL
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Mechanism of Action

The exact mechanism of action for uric acid's antioxidant effects have not yet been elucidated.
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Product Name

Uric Acid

CAS RN

69-93-2
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Record name 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-
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Melting Point

Greater than 300 °C, > 300 °C
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Synthesis routes and methods I

Procedure details

To each of the mixtures was added a reagent prepared by dissolving 1 μmol 4-aminoantipyrine and 2 units of uricase in 1.5 ml of 0.1M phosphate buffer (pH 6.5). After the resulting mixtures were maintained in a thermostat at 37° C. for about 5 minutes, the absorbance was measured at a wavelength of 555 nm with a spectrophotometer (Model 228, manufactured by Hitachi, Ltd.) using purified water as a control. The results obtained are shown in Table 3.
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Synthesis routes and methods II

Procedure details

A multi-faceted process for preparing uric acid of varying degrees of purity includes a first phase wherein uric acid of approximately 80-90% purity is prepared by dissolving fecal matter containing uric acid in a dilute alkali solution and then separating any undissolved solid residue therefrom. An ammonium salt is added to the solution to precipitate ammonium urate, which is readily convertible by conventional means to uric acid of 80-90% purity. Uric acid of even greater purity is prepared in the second phase by dissolving a relatively impure uric acid product, such as the above ammonium urate, in a second dilute alkali solution. Urate salt is then precipitated by gradually adjusting the pH of the second alkali solution with a dilute mineral acid to a pH of about 10.5. The urate salt is subsequently separated and converted to uric acid by suspending it in hot dilute mineral acid, the resultant uric acid having a purity of approximately 99%. The third phase of the present invention comprises preparing ultra pure crystalline uric acid by dissolving a relatively pure uric acid product, such as that obtained from the second phase, or an impure uric acid product, in a hot perchloric acid solution. Immediately upon dissolution of the uric acid, the hot perchloric acid solution is gradually cooled to form perchlorate salt crystals which contain uric acid. The perchlorate salt crystals are separated and then redissolved in a second hot perchloric acid solution which is thereupon immediately gradually cooled to again form perchlorate salt crystals containing uric acid. This second batch of perchlorate salt crystals is separated from the solution and then suspended in warm water to dissolve the perchloric acid and precipitate uric acid crystals. The resultant uric acid crystals are then separated and have a purity of approximately 99.9%.
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Synthesis routes and methods III

Procedure details

, the reagent solution contains, uricase 300 units/ml, horse radish peroxidase 100 micrograms/ml, and p-hydroxy phenyl acetic acid 100 micrograms/ml, dissolved in 0.1 mol/L glycine buffer pH 9.0.
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Synthesis routes and methods IV

Procedure details

Uric acid is oxidized enzymatically by uricase to allantoin and hydrogen peroxide at about pH 7. The stoichiometry of the enzyme reaction proper, regardless of buffer or pH, is given by equation (1), i.e., the transfer of an electron pair from the urate monoanion to oxygen, yielding an unstable acid intermediate (1-carboxy-2,4,6,8-tetraazabicycl [3,3,0]-octa-4-en-3,7-dione), and hydrogen peroxide.
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Synthesis routes and methods V

Procedure details

50 mM tris-hydrochloric acid buffer (2.9 ml) and 0.1 ml of a 10 mM aqueous solution of xanthine are mixed, and this mixture is pre-heated at 37° C. After 0.01 ml of enzyme solution is added and gently mixed, the increase of absorbance at 293 nm per minute is determined using a spectrophotometer thermostated at 37° C. with distilled water as the control. The xanthine oxidase activity is expressed on the assumption that the amount of enzyme which produces 1 μmol of uric acid per minute under the conditions described above is taken as 1 unit (U).
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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